molecular formula C8H12F2N2O B13348171 (3,3-Difluoroazetidin-1-yl)(pyrrolidin-2-yl)methanone

(3,3-Difluoroazetidin-1-yl)(pyrrolidin-2-yl)methanone

Cat. No.: B13348171
M. Wt: 190.19 g/mol
InChI Key: LJUBHLXCUDCOCN-UHFFFAOYSA-N
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Description

(3,3-Difluoroazetidin-1-yl)(pyrrolidin-2-yl)methanone is a small-molecule compound featuring a 4-membered azetidine ring substituted with two fluorine atoms at the 3-position, linked via a methanone group to a pyrrolidin-2-yl moiety. This structure combines conformational rigidity (from the strained azetidine ring) with the flexibility of the pyrrolidine ring, making it a candidate for medicinal chemistry applications.

Properties

Molecular Formula

C8H12F2N2O

Molecular Weight

190.19 g/mol

IUPAC Name

(3,3-difluoroazetidin-1-yl)-pyrrolidin-2-ylmethanone

InChI

InChI=1S/C8H12F2N2O/c9-8(10)4-12(5-8)7(13)6-2-1-3-11-6/h6,11H,1-5H2

InChI Key

LJUBHLXCUDCOCN-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)N2CC(C2)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoroazetidin-1-yl)(pyrrolidin-2-yl)methanone typically involves the formation of the azetidine and pyrrolidine rings followed by their subsequent coupling. One common method involves the reaction of 3,3-difluoroazetidine with a pyrrolidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of (3,3-Difluoroazetidin-1-yl)(pyrrolidin-2-yl)methanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoroazetidin-1-yl)(pyrrolidin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in solvents like ethanol or water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3,3-Difluoroazetidin-1-yl)(pyrrolidin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Key Analogs

Core Ring Modifications: Azetidine vs. Pyrrolidine

The primary distinction between the target compound and its analogs lies in the central heterocyclic ring:

  • Pyrrolidine (5-membered ring) : Analogs like PF-00734200 ((3,3-difluoropyrrolidin-1-yl)-linked compounds) exhibit improved binding affinity to DPP-IV due to better spatial compatibility with the enzyme’s active site .
Table 1: Structural and Physicochemical Properties
Compound Core Ring Molecular Weight Key Features
Target compound Azetidine ~280–310* High ring strain; potential for unique metabolic pathways
PF-00734200 Pyrrolidine 366.41 Orally active DPP-IV inhibitor; 94.4% parent drug in human plasma
Teneligliptin Pyrrolidine 422.39 Thiazolidine-containing DPP-IV inhibitor; marketed for diabetes treatment

*Estimated based on related azetidine derivatives in .

Pharmacokinetic and Metabolic Profiles

  • PF-00734200 : Rapid absorption (Tmax ≤1 h) with predominant urinary excretion in humans. Metabolism involves hydroxylation at the pyrimidine ring (CYP2D6/CYP3A4-mediated), amide hydrolysis, and unusual pyrimidine ring scission .
  • Azetidine analogs: Limited data, but derivatives like (3,3-difluoroazetidin-1-yl)(4-(isoquinolin-8-ylmethyl)-pyrrol-2-yl)methanone show moderate stability in LCMS analyses (purity >90%) . The smaller azetidine ring may reduce susceptibility to oxidative metabolism compared to pyrrolidine.
Table 2: Metabolic Pathways of Selected Compounds
Compound Major Metabolic Pathways Enzymes Involved Excretion Route (Human)
PF-00734200 Pyrimidine hydroxylation (M5), amide hydrolysis CYP2D6, CYP3A4 Urine (primary)
Teneligliptin Pyrazolylpiperazine degradation, conjugation CYP3A4, UGTs Feces/urine
Azetidine derivatives Unknown (predicted: glucuronidation, ring scission) Not reported Insufficient data

Key Research Findings and Gaps

Advantages of Azetidine-Based Compounds

  • Metabolic Stability : Fluorination and ring strain may reduce oxidative metabolism, as seen in stable LCMS profiles of azetidine derivatives .
  • Synthetic Versatility: Azetidine rings enable diverse substitutions (e.g., isoquinoline, pyrazole) for target-specific optimization .

Challenges and Limitations

  • Limited Pharmacological Data: No direct evidence of DPP-IV inhibition or glucose-lowering effects for the target compound.
  • Comparative Toxicity : Pyrrolidine analogs like PF-00734200 show negligible off-target effects , but azetidine derivatives may exhibit unique toxicity profiles due to reactive intermediates.

Biological Activity

(3,3-Difluoroazetidin-1-yl)(pyrrolidin-2-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a difluoroazetidine moiety linked to a pyrrolidine ring through a methanone group. The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound.

The biological activity of (3,3-Difluoroazetidin-1-yl)(pyrrolidin-2-yl)methanone primarily involves its interaction with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of various enzymes and receptors, potentially modulating pathways involved in metabolic disorders and cancer.

Biological Activity Overview

  • Antidiabetic Activity :
    • A related compound, (3,3-difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone (PF-00734200), exhibited potent inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This compound showed an IC50 value of 13 nM and high oral bioavailability in preclinical studies, indicating its potential as a treatment for type 2 diabetes .
  • Anticancer Potential :
    • Compounds structurally related to (3,3-Difluoroazetidin-1-yl)(pyrrolidin-2-yl)methanone have demonstrated antiproliferative effects against various cancer cell lines. For instance, the inhibition of folate receptor (FR) α-expressing cells was observed with analogs that share similar mechanisms of action .

Case Study 1: Dipeptidyl Peptidase IV Inhibition

In a study assessing the efficacy of PF-00734200, researchers found that the compound significantly reduced blood glucose levels in diabetic mouse models. The mechanism was confirmed through metabolic assays showing decreased ATP levels due to inhibited nucleotide biosynthesis pathways .

Case Study 2: Antitumor Activity

Another investigation into structurally similar compounds revealed their effectiveness in inhibiting tumor growth in xenograft models. These compounds were shown to interfere with critical signaling pathways associated with tumor proliferation .

Data Tables

Compound Target IC50 (nM) Activity
PF-00734200Dipeptidyl Peptidase IV13Antidiabetic
Compound AFolate Receptor αVariesAntitumor
Compound BGARFTase & AICARFTaseVariesAntitumor

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